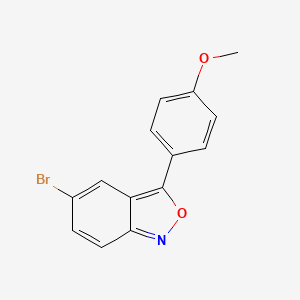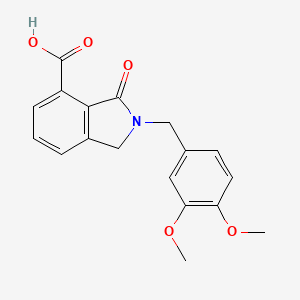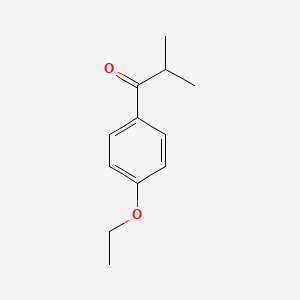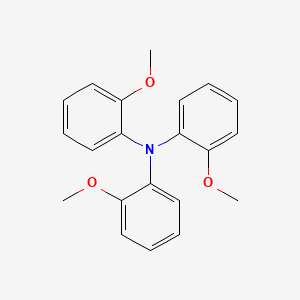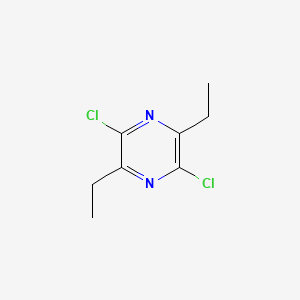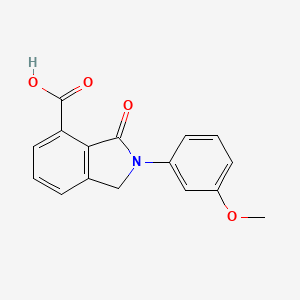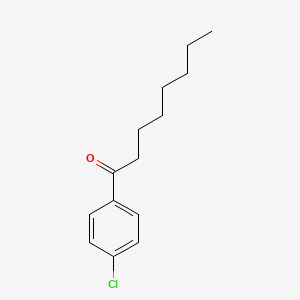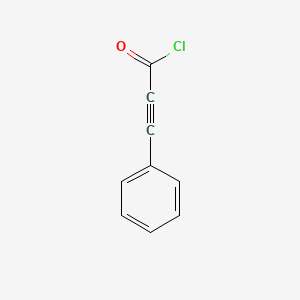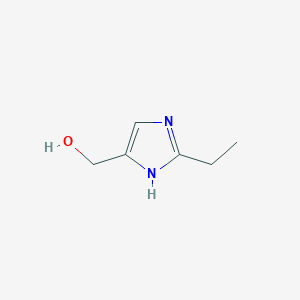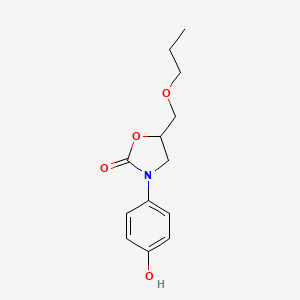
3-(4-Hydroxyphenyl)-5-(propoxymethyl)-1,3-oxazolidin-2-one
概要
説明
3-(4-Hydroxyphenyl)-5-(propoxymethyl)-1,3-oxazolidin-2-one is a synthetic organic compound that belongs to the class of oxazolidinones. This compound is characterized by the presence of a 1,3-oxazolidin-2-one ring, which is substituted with a 4-hydroxyphenyl group and a propoxymethyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxyphenyl)-5-(propoxymethyl)-1,3-oxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized through the cyclization of an amino alcohol with a carbonyl compound. For example, the reaction of 4-hydroxybenzaldehyde with propylene oxide in the presence of a base can yield the corresponding amino alcohol, which can then be cyclized to form the oxazolidinone ring.
Substitution Reactions: The introduction of the propoxymethyl group can be achieved through nucleophilic substitution reactions. For instance, the reaction of the oxazolidinone intermediate with propyl bromide in the presence of a base can yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
化学反応の分析
Types of Reactions
3-(4-Hydroxyphenyl)-5-(propoxymethyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.
Reduction: The oxazolidinone ring can be reduced to form the corresponding amino alcohol.
Substitution: The propoxymethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino alcohols.
Substitution: Various alkyl or aryl-substituted oxazolidinones.
科学的研究の応用
3-(4-Hydroxyphenyl)-5-(propoxymethyl)-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of 3-(4-Hydroxyphenyl)-5-(propoxymethyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. For example, in biological systems, the compound may inhibit the activity of certain enzymes by binding to their active sites. This can lead to the disruption of metabolic pathways and cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-(4-Hydroxyphenyl)-1,3-oxazolidin-2-one: Lacks the propoxymethyl group, which may affect its reactivity and applications.
5-(Propoxymethyl)-1,3-oxazolidin-2-one: Lacks the 4-hydroxyphenyl group, which may influence its biological activity.
3-(4-Methoxyphenyl)-5-(propoxymethyl)-1,3-oxazolidin-2-one: The methoxy group can alter the compound’s electronic properties and reactivity.
Uniqueness
The presence of both the 4-hydroxyphenyl group and the propoxymethyl group in 3-(4-Hydroxyphenyl)-5-(propoxymethyl)-1,3-oxazolidin-2-one makes it unique compared to similar compounds. These functional groups contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
IUPAC Name |
3-(4-hydroxyphenyl)-5-(propoxymethyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-2-7-17-9-12-8-14(13(16)18-12)10-3-5-11(15)6-4-10/h3-6,12,15H,2,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKTTXCJOYHKNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1CN(C(=O)O1)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00518276 | |
| Record name | 3-(4-Hydroxyphenyl)-5-(propoxymethyl)-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00518276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73422-64-7 | |
| Record name | 3-(4-Hydroxyphenyl)-5-(propoxymethyl)-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00518276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


